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Cat. No.: B15554971 Get Quote

Introduction

Near-infrared (NIR) fluorescently labeled oligonucleotides are critical tools in molecular biology,

diagnostics, and drug development. The Sulfo-Cy7 dye, a water-soluble cyanine dye, offers

significant advantages for these applications due to its high extinction coefficient, good

quantum yield, and emission in the NIR spectrum (~773 nm), which minimizes background

fluorescence from biological samples.[1] The labeling process described here utilizes N-

hydroxysuccinimide (NHS) ester chemistry, one of the most common and efficient methods for

conjugating molecules to primary amines.[2][3]

The fundamental reaction involves the nucleophilic attack of a primary aliphatic amine (R-NH2),

introduced onto the oligonucleotide, on the carbonyl carbon of the NHS ester. This reaction

forms a stable, irreversible amide bond and releases N-hydroxysuccinimide (NHS) as a leaving

group.[3][4][5] The reaction is highly selective for primary amines and proceeds efficiently

under mild, slightly alkaline aqueous conditions (pH 8.0-9.0).[2][6] The "Sulfo" moiety on the

Cy7 dye enhances its water solubility, making it ideal for labeling biomolecules in aqueous

buffers without organic co-solvents.[1][7] Sulfo Cy7 bis-NHS ester is a bifunctional reagent,

meaning it has two amine-reactive NHS ester groups, which allows for advanced cross-linking

applications; however, this protocol focuses on the straightforward labeling of a single amine-

modified oligonucleotide.[8][9]
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Quantitative analysis is crucial for successful and reproducible labeling. The following tables

summarize the essential spectroscopic properties and materials required for the procedure.

Table 1: Reagents and Materials

Reagent/Material Specification Supplier Example Purpose

Amine-Modified

Oligonucleotide

Desalted or HPLC-

purified
Custom Synthesis

Target molecule for

labeling

Sulfo Cy7 bis-NHS

ester
>95% Purity

BroadPharm,

Lumiprobe

Amine-reactive NIR

fluorescent dye

Reaction Buffer

0.1 M Sodium

Bicarbonate, pH 8.3-

8.5

Sigma-Aldrich

Provides optimal pH

for the NHS ester

reaction

Anhydrous Dimethyl

Sulfoxide (DMSO)

Molecular biology

grade, <0.02% water
MilliporeSigma

Solvent for dissolving

the NHS ester

Quenching/Precipitati

on Reagents

3 M Sodium Acetate,

100% Ethanol

Thermo Fisher

Scientific

To stop the reaction

and purify the

conjugate

Purification Columns

Size-exclusion

desalting columns or

RP-HPLC

Glen Research,

Agilent

Removal of excess

dye and salts

Spectrophotometer
UV-Vis capable (e.g.,

NanoDrop)

Thermo Fisher

Scientific

Quantification and

quality control

Table 2: Spectroscopic Properties for Quantification
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Molecule
Max. Absorbance
(λmax)

Molar Extinction
Coefficient (ε) at
λmax

ε at 260 nm (for
Correction Factor)

Sulfo Cy7 Dye ~750 nm[1][8] 240,600 M⁻¹cm⁻¹[7][8]
~12,000 M⁻¹cm⁻¹ (CF

= ε₂₆₀/ε₇₅₀ ≈ 0.05)

ssDNA

(Oligonucleotide)
~260 nm

Sequence-dependent

(e.g., ~200,000

M⁻¹cm⁻¹ for a 20-mer)

Not Applicable

Note: The extinction coefficient of the oligonucleotide is sequence-dependent and should be

provided by the synthesis company or calculated.[10] The Correction Factor (CF) for the dye at

260 nm is essential for accurate calculation of the degree of labeling.

Experimental Workflow and Chemical Reaction
The overall process involves preparing the reagents, performing the conjugation reaction,

purifying the labeled product, and finally, characterizing the conjugate.
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Caption: Experimental workflow for labeling amine-modified oligonucleotides.

The core of the procedure is the chemical reaction between the oligonucleotide's primary

amine and the dye's NHS ester.
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Caption: Reaction of an amine-modified oligo with a Sulfo Cy7 NHS ester.

Detailed Experimental Protocols
3.1 Reagent Preparation

Amine-Modified Oligonucleotide: Dissolve the lyophilized oligonucleotide in 0.1 M sodium

bicarbonate buffer (pH 8.3-8.5) to a final concentration of 0.3-0.8 mM (approximately 2-5

mg/mL). Ensure any amine-containing storage buffers (like Tris) have been removed by

desalting prior to labeling.[11][12]

Sulfo Cy7 bis-NHS Ester Solution: NHS esters are moisture-sensitive.[13] Allow the vial to

warm to room temperature before opening. Prepare a fresh 10 mg/mL stock solution of the

Sulfo Cy7 bis-NHS ester in anhydrous DMSO.[12] This stock solution should be used

immediately.

3.2 Labeling Reaction

The reaction should be performed in a low-light environment to prevent photobleaching of

the dye.

To the dissolved oligonucleotide solution, add a 5- to 10-fold molar excess of the dissolved

Sulfo Cy7 bis-NHS ester.[2] For example, for a 0.2 µmole oligo synthesis, add 5-10

equivalents of the dye.

Mix the reaction thoroughly by gentle vortexing and incubate for 2-4 hours at room

temperature with continuous gentle agitation.[12] Overnight incubation may also be

convenient and effective.[12]

3.3 Purification of the Labeled Oligonucleotide Excess, unreacted dye must be removed to

ensure accurate quantification and prevent interference in downstream applications.[14][15]

Method A: Ethanol Precipitation (Rapid Method)

Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.

Add 3 volumes of ice-cold 100% ethanol. Mix well and incubate at -20°C for at least 30

minutes.[11][16]
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Centrifuge at >12,000 x g for 30 minutes at 4°C.

Carefully decant the supernatant which contains the bulk of the unreacted dye.

Wash the pellet twice with cold 70% ethanol, centrifuging each time.[11]

Briefly air-dry the pellet and resuspend it in an appropriate amine-free buffer (e.g., TE

buffer or water).

Method B: Size-Exclusion Chromatography / Gel Filtration (Higher Purity)

Use a desalting column (e.g., Glen Gel-Pak™ or equivalent) equilibrated with an

appropriate buffer.[2]

Apply the reaction mixture to the column and elute according to the manufacturer's

instructions.

The first colored fraction to elute will contain the high molecular weight labeled

oligonucleotide, while the later fractions will contain the smaller, unreacted dye molecules.

For the highest purity, especially for demanding applications, Reverse-Phase High-

Performance Liquid Chromatography (RP-HPLC) is recommended.[11][17]

3.4 Characterization and Quality Control The concentration and degree of labeling (DOL), also

known as the dye-to-oligo ratio, are determined by UV-Vis spectrophotometry.

Measure the absorbance of the purified conjugate solution at 260 nm (A₂₆₀) and ~750 nm

(A₇₅₀). Also measure absorbance at 320 nm to check for turbidity.[18]

Calculate the concentration of the Sulfo Cy7 dye:

[Dye] (M) = A₇₅₀ / ε₇₅₀

Where ε₇₅₀ is the extinction coefficient of Sulfo Cy7 at its λmax (240,600 M⁻¹cm⁻¹).

Calculate the concentration of the oligonucleotide:
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First, correct the A₂₆₀ reading for the dye's contribution: Corrected A₂₆₀ = A₂₆₀ - (A₇₅₀ × CF)

Where CF is the correction factor (A₂₆₀/A₇₅₀ for the free dye, ~0.05).[19]

Then, calculate the oligo concentration: [Oligo] (M) = Corrected A₂₆₀ / ε₂₆₀ Where ε₂₆₀ is

the extinction coefficient of the oligonucleotide.

Calculate the Degree of Labeling (DOL):

DOL = [Dye] / [Oligo]

A DOL of ~1.0 indicates successful mono-labeling.

Troubleshooting
Table 3: Common Issues and Solutions

Issue Possible Cause(s) Recommended Solution(s)

Low Labeling Efficiency (Low

DOL)

- Presence of amine-

containing buffers (e.g., Tris).-

Hydrolysis of NHS ester due to

moisture or incorrect pH.[6]

[13]- Insufficient molar excess

of dye.

- Ensure oligo is in an amine-

free buffer.- Use fresh,

anhydrous DMSO. Ensure

reaction buffer pH is 8.0-9.0.-

Increase the molar excess of

the dye in the reaction.

High A₂₆₀/A₂₈₀ Ratio (>2.0)

- Contamination with residual

unreacted dye or NHS

byproduct.

- Repeat the purification step

(precipitation or column

chromatography).

Difficulty Resuspending Pellet
- Over-drying the pellet after

ethanol precipitation.

- Do not dry the pellet

completely. Resuspend

immediately after the final

wash and brief drying.[11]

Precipitate is not colored
- Low labeling efficiency or loss

of product during purification.

- Re-evaluate the labeling

reaction conditions. Be careful

not to lose the pellet during

decanting steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b15554971#labeling-amine-modified-
oligonucleotides-with-sulfo-cy7-bis-nhs-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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